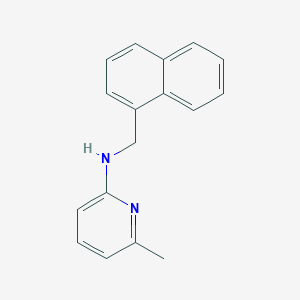
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methyl-2-pyridinemethanol and naphthalen-1-ylmethylamine.
Reaction Conditions: The reaction is carried out under inert gas (nitrogen or argon) at room temperature. The reagents are dissolved in a suitable solvent, such as tetrahydrofuran (THF).
Coupling Reaction: The key step involves the coupling of 6-methyl-2-pyridinemethanol with naphthalen-1-ylmethylamine using a coupling agent like triphenylphosphine and diisopropyl azodicarboxylate (DIAD). The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC) to ensure completion.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine or naphthalene derivatives.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-pyridinemethanamine: A related compound with a similar pyridine structure but lacking the naphthalene moiety.
Naphthalen-1-ylmethylamine: Contains the naphthalene moiety but lacks the pyridine ring.
Uniqueness
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine is unique due to the combination of the pyridine and naphthalene moieties, which may confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Propriétés
Formule moléculaire |
C17H16N2 |
|---|---|
Poids moléculaire |
248.32g/mol |
Nom IUPAC |
6-methyl-N-(naphthalen-1-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-13-6-4-11-17(19-13)18-12-15-9-5-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3,(H,18,19) |
Clé InChI |
CIWDBJDPJSIWRA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
Solubilité |
9.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


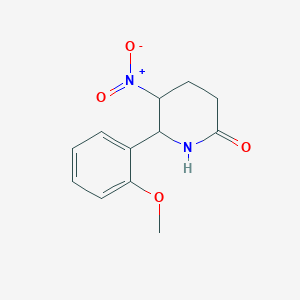
![11-(2,4-dichlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379218.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379220.png)
![11-[2-(benzyloxy)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379223.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379224.png)
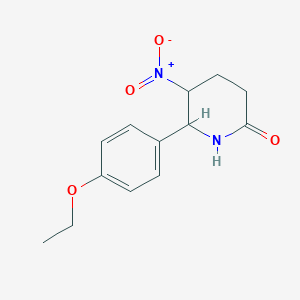
![11-(4-chloro-3-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379226.png)
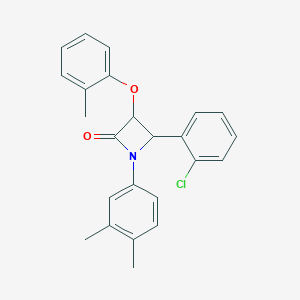
![11-(2-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379232.png)
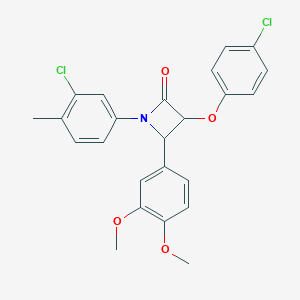
![3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B379236.png)
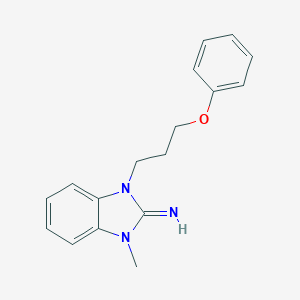
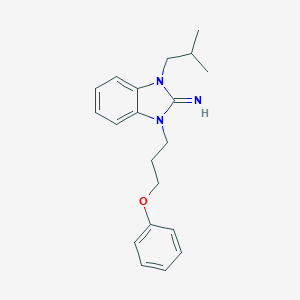
![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
